CLB5 protein is a B-type cyclin found in Saccharomyces cerevisiae, commonly known as budding yeast. It plays a crucial role in regulating the cell cycle, particularly in the initiation of DNA synthesis during the S phase. CLB5 activates cyclin-dependent kinase Cdc28, which is essential for DNA replication and progression through the cell cycle. The gene encoding CLB5 is located on chromosome III of the yeast genome and is transcriptionally regulated by specific cell cycle-dependent factors, including the Mlu1 cell cycle box-binding factor.
CLB5 protein is classified as a B-type cyclin, which is part of a larger family of cyclins that regulate various stages of the cell cycle in eukaryotic organisms. Cyclins are characterized by their periodic expression and their ability to activate cyclin-dependent kinases (CDKs). In yeast, CLB5 specifically interacts with Cdc28p, the primary CDK, to facilitate the transition from G1 to S phase and promote DNA replication.
The synthesis of CLB5 protein occurs through transcriptional activation during specific phases of the cell cycle. The mRNA levels of CLB5 increase significantly as cells enter S phase, driven by transcription factors that recognize specific promoter elements.
Quantitative reverse transcription-PCR has been utilized to analyze CLB5 expression levels, revealing its peak during S phase when DNA replication is initiated. Additionally, immunoblotting techniques have been employed to detect CLB5 protein levels in cell extracts, confirming its stability and abundance during the cell cycle.
The molecular structure of CLB5 consists of approximately 250 amino acids, characterized by a conserved cyclin box domain that is essential for its interaction with Cdc28p. This domain facilitates the binding and activation of the kinase, enabling it to phosphorylate target substrates involved in DNA replication.
Experimental data indicate that CLB5 has a molecular weight of approximately 29 kDa and an isoelectric point around 4.6. Structural studies using techniques such as X-ray crystallography or NMR spectroscopy could provide further insights into its three-dimensional conformation.
CLB5 protein participates in several key biochemical reactions within the cell cycle:
The interactions between CLB5 and Cdc28p can be studied using co-immunoprecipitation assays, where CLB5 is pulled down from cell lysates along with its associated kinase, allowing for analysis of their functional complexes.
CLB5 functions primarily by activating Cdc28p during the S phase of the cell cycle. Upon binding to Cdc28p, it induces conformational changes that enhance the kinase's activity towards specific substrates involved in DNA synthesis.
Research indicates that cells lacking CLB5 exhibit severe defects in DNA replication and are unable to progress through the S phase effectively. This highlights its critical role in ensuring proper cell cycle progression.
CLB5 protein is soluble in aqueous solutions and exhibits stability under physiological conditions. Its half-life varies depending on cellular conditions but typically ranges from 30 minutes to several hours based on stress responses.
The chemical properties include a high degree of hydrophilicity due to its amino acid composition, which influences its solubility and interaction with other proteins. The protein undergoes post-translational modifications such as phosphorylation, which are crucial for its function and regulation.
CLB5 protein serves as a model for studying cell cycle regulation in eukaryotes. Its role in DNA replication makes it a target for research into cancer biology, where dysregulation of cyclins often leads to uncontrolled cell division. Furthermore, understanding CLB5's mechanisms can contribute to developing therapeutic strategies against diseases characterized by abnormal cell proliferation.
CLB5 belongs to the cyclin superfamily characterized by the cyclin-box fold, a conserved tertiary structure formed from five α-helices. The primary sequence of CLB5 (504 amino acids) shares 32–48% identity with other yeast B-type cyclins (CLB1–CLB6), with highest homology in the cyclin-box core. This domain spans residues 120–280 and facilitates Cdc28 kinase binding and activation. The N-terminal region (residues 1–100) is intrinsically disordered, enabling flexible interactions with inhibitors like Sic1, while the C-terminus contains regulatory motifs (Figure 1A) [1] [2].
Phylogenetic analysis reveals CLB5 clusters with CLB3 and CLB4 as "S-phase cyclins," distinguished from mitotic cyclins (CLB1, CLB2) by:
Table 1: Primary Sequence Features of S. cerevisiae B-Type Cyclins
Cyclin | Length (aa) | Cyclin-Box Position | RXL Motif Position | Key Functional Role |
---|---|---|---|---|
CLB5 | 504 | 120–280 | 389–391 (RRL) | S-phase initiation |
CLB6 | 467 | 90–250 | 352–354 (RVL) | Early S-phase entry |
CLB3 | 471 | 100–260 | 365–367 (RIL) | S/G2 transition |
CLB4 | 487 | 110–270 | 378–380 (RKL) | S/G2 transition |
CLB1 | 443 | 80–240 | Absent | Mitosis |
CLB2 | 499 | 120–280 | Absent | Mitosis |
The hydrophobic patch (HP) is a conserved surface groove within the cyclin box critical for substrate recruitment. In CLB5, it comprises residues L253, V256, L259, and M263, forming a shallow hydrophobic pocket that accommodates RXL-containing peptides. Mutational disruption (e.g., L253A/V256A, "hpm mutant") severely impairs CLB5 function without affecting Cdc28 binding or kinase activity in vitro [2].
Key functional insights include:
Table 2: Functional Impact of CLB5 Hydrophobic Patch Mutations
Mutation | Structural Effect | p27 Binding Affinity | DNA Replication Defect | Reference |
---|---|---|---|---|
Wild-type | Intact HP groove | 100% | None | [2] |
L253A/V256A (hpm) | Disrupted hydrophobicity | <20% | Severe (40% origin firing delay) | [2] |
Q241A | Loss of H-bond network | <20% | Severe | [2] |
M263A | Reduced pocket volume | ~50% | Moderate | [2] |
CLB5-Cdc28 kinase targets proteins harboring RXL/Cy motifs (consensus: [R/K]X[L/F]). This motif docks into CLB5's HP, positioning substrates for phosphorylation. A critical CLB5 substrate is Orc6, a subunit of the Origin Recognition Complex (ORC). Biochemical studies confirm:
Notably, CLB5's RXL specificity diverges from other B-type cyclins:
"CLB5 exhibits 5-fold higher affinity for RXL peptides than CLB2, rationalizing its dominance in S-phase substrate recruitment" [2].
Table 3: Validated CLB5 Interactors via RXL Motif Binding
Interactor | RXL Motif Sequence | Binding Function | Biological Consequence |
---|---|---|---|
Orc6 | 217RRL219 | ORC recruitment to origins | Pre-RC assembly, origin licensing |
Sic1 | 76RPL78 | Ineffective binding (low affinity) | Sic1 degradation prerequisite for S-phase |
Cdc6 | 45KKL47 | Non-canonical interaction | Cdc6 phosphorylation, nuclear exclusion |
Swi5 | 301KIL303 | Transcriptional regulation | CLB2 expression at G2/M |
B-type cyclins share a conserved cyclin-fold but exhibit key structural variations governing functional specialization:
A. Cyclin-Box Variations
B. Substrate-Binding Grooves
C. Functional Specialization
"The hydrophobic patch of CLB5 is structurally optimized for high-affinity RXL interactions, while CLB2 has evolved distinct surfaces for mitotic substrate recognition" [2].
Table 4: Functional Diversification of B-Type Cyclins in S. cerevisiae
Cyclin | Key Structural Features | Unique Interaction Partners | Cell Cycle Role |
---|---|---|---|
CLB5 | Large HP groove; C-terminal RRL motif | Orc6, Dbf4, Cdc6 | Early/late origin firing |
CLB6 | Compact HP; N-terminal acidic loop | Cdc6, Whi5 | Early S-phase entry |
CLB3 | Intermediate HP; nuclear export signal (NES) | Cdc5, Cdc15 | S/G2 transition, spindle pole dynamics |
CLB4 | Similar to CLB3; extended C-terminus | Dbf4, Hsl1 | S/G2 transition, septin regulation |
CLB1 | Short N-terminus; basic HP surface | Bim1, Cdc20, Esp1 | Spindle assembly, anaphase |
CLB2 | NLS; acidic HP; no RXL motif | Cdc20, Swe1, Cdh1 | Mitotic entry, APC/C regulation |
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